molecular formula C4H9N3O2 B7840484 Asparaginamide CAS No. 16748-73-5

Asparaginamide

Cat. No.: B7840484
CAS No.: 16748-73-5
M. Wt: 131.13 g/mol
InChI Key: DSLBDPPHINVUID-REOHCLBHSA-N
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Description

Asparaginamide is a derivative of the amino acid asparagine It is a small organic molecule with the chemical formula C4H9N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

Asparaginamide can be synthesized through several methods. One common approach involves the amidation of asparagine. This reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts such as enzymes. For example, asparaginase enzymes can be used to catalyze the conversion of asparagine to this compound. This enzymatic process is often preferred due to its specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Asparaginamide undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to produce asparagine and ammonia. This reaction is typically catalyzed by enzymes such as asparaginase.

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using asparaginase.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Asparagine and ammonia.

    Oxidation: Oxo derivatives of this compound.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Asparaginamide has several applications in scientific research:

    Chemistry: this compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: this compound derivatives are being investigated for their potential therapeutic effects, including anti-cancer properties.

    Industry: this compound is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of asparaginamide involves its interaction with specific enzymes and receptors in the body. For example, this compound can be hydrolyzed by asparaginase to produce asparagine and ammonia. This reaction is important in the metabolism of nitrogen-containing compounds. Additionally, this compound may interact with other proteins and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Asparagine: Asparaginamide is structurally similar to asparagine, differing only by the presence of an amide group instead of a carboxyl group.

    Glutamine: Another amino acid with a similar structure, but with an additional methylene group in the side chain.

    Aspartic Acid: this compound can be considered a derivative of aspartic acid, with the amide group replacing the carboxyl group.

Uniqueness

This compound’s unique properties stem from its amide functional group, which imparts different reactivity compared to its parent amino acid, asparagine. This makes this compound a valuable intermediate in chemical synthesis and a subject of interest in biochemical research.

Properties

IUPAC Name

(2S)-2-aminobutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)/t2-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLBDPPHINVUID-REOHCLBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

158606-68-9
Details Compound: Polyaspartamide
Record name Polyaspartamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158606-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40168294
Record name Asparaginamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16748-73-5
Record name Asparaginamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016748735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asparaginamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASPARAGINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P342G15XO5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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